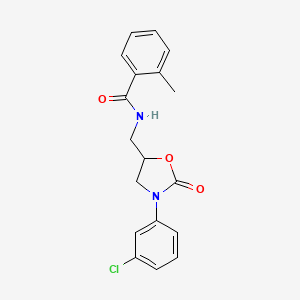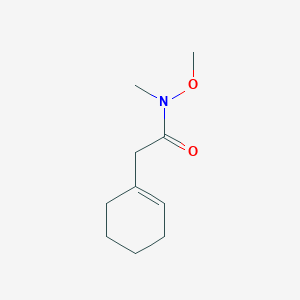
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide” is a chemical compound that has been studied for its potential biological activities . It is part of a series of compounds identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors . The most potent compound in this series showed a stronger inhibitory activity against the human coronavirus HCoV-OC43 than remdesivir .
Molecular Structure Analysis
The molecular formula of this compound is C21H20BrN5O2S, and it has a molecular weight of 486.39. The structure includes an indole ring, a 1,2,4-triazole ring, and a bromophenyl group .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : This compound is synthesized through various methods, including the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride and various aromatic aldehydes (Panchal & Patel, 2011). Additionally, synthesis involving the reaction of triazoles with thiocarbohydrazide and arylaldehydes has been reported (Kaplancikli et al., 2008).
Characterization Methods : The structure and purity of these compounds are often confirmed using 1H NMR and IR spectroscopic studies, alongside thin layer chromatography (Panchal & Patel, 2011).
Biological Activities
Antimicrobial Activity : Some derivatives of 1,2,4-triazole, like the compound , have shown significant antimicrobial activities against various pathogens, making them potential candidates for the development of new antimicrobial agents (Kaplancikli et al., 2008).
Anticancer Potential : Certain triazole derivatives have demonstrated anticancer activities, suggesting their potential use in cancer therapy. For example, their cytotoxic effects against human lung adenocarcinoma cells and mouse embryoblast cell lines have been studied (Evren et al., 2019).
Anti-inflammatory Properties : Research has also indicated that triazole derivatives can exhibit significant anti-inflammatory activities, which could be useful in developing new therapeutic agents for inflammatory diseases (Kumar et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurotransmission, with acetylcholinesterase involved in the termination of impulse transmission at cholinergic synapses and MAO-B involved in the breakdown of dopamine in the brain .
Mode of Action
It’s suggested that the compound may act as a dual inhibitor of acetylcholinesterase and mao-b . This means it could bind to these enzymes and prevent them from carrying out their normal function, thereby increasing the levels of neurotransmitters in the brain .
Biochemical Pathways
This could lead to increased levels of acetylcholine and dopamine in the brain, which could have various downstream effects, potentially including improved cognitive function or mood .
Result of Action
If the compound does indeed act as a dual inhibitor of acetylcholinesterase and mao-b, one potential result could be an increase in the levels of certain neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitters involved .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5OS/c1-25-18(15-10-21-16-5-3-2-4-14(15)16)23-24-19(25)27-11-17(26)22-13-8-6-12(20)7-9-13/h2-10,21H,11H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFCGGHTEUOPNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-fluorophenyl)sulfonylamino]hexanoic Acid](/img/structure/B2383426.png)
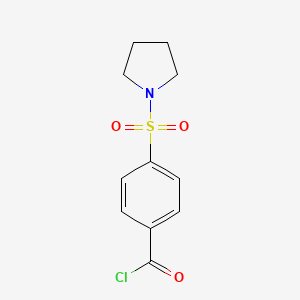




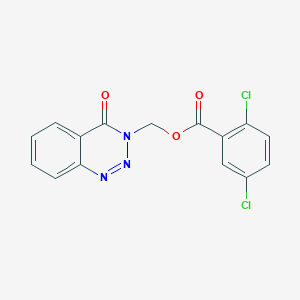

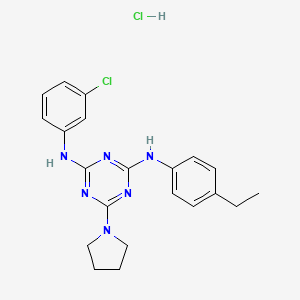
amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2383441.png)
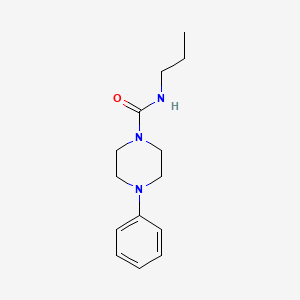
![2-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2383444.png)
